2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the construction of the benzo[a]phenanthridinone skeleton through cyclization reactions.
Functionalization: Introduction of the 2,2-dimethyl and 4-[(4-methylbenzyl)oxy]phenyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and continuous flow systems.
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the consistency and quality of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-5-{4-[(4-methoxybenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 2,2-dimethyl-5-{4-[(4-ethylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Uniqueness
The unique combination of functional groups and the specific arrangement of aromatic rings in 2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one distinguishes it from similar compounds
Properties
Molecular Formula |
C33H31NO2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2,2-dimethyl-5-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C33H31NO2/c1-21-8-10-22(11-9-21)20-36-25-15-12-24(13-16-25)32-31-27(18-33(2,3)19-29(31)35)30-26-7-5-4-6-23(26)14-17-28(30)34-32/h4-17,32,34H,18-20H2,1-3H3 |
InChI Key |
RQOKUQCCXVNVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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